2-(2-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide
Description
2-(2-Chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide is a chloroacetamide derivative featuring a 2-chlorophenyl group attached to an acetamide backbone. The molecule also contains a hydroxypropyl side chain substituted with a thiophen-3-ylmethyl moiety. Chloroacetamides are commonly associated with herbicidal activity, as seen in compounds like alachlor and pretilachlor , though the biological role of this particular compound remains uncharacterized in the provided evidence.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-16(20,9-12-6-7-21-10-12)11-18-15(19)8-13-4-2-3-5-14(13)17/h2-7,10,20H,8-9,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRAPXFTPWRWJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)CC2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It’s known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
It’s known that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities. This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
It’s known that indole derivatives possess various biological activities. This suggests that the compound could have a range of molecular and cellular effects depending on the specific biological activity it modulates.
Biological Activity
The compound 2-(2-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide is a thiophene-based derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H18ClNO3S2
- Molecular Weight : 359.88 g/mol
- CAS Number : 2097917-96-7
This compound is characterized by the presence of a chlorophenyl group and a thiophene moiety, which are known to contribute to various biological activities.
Thiophene derivatives like this compound exhibit diverse pharmacological properties including:
- Anticancer
- Anti-inflammatory
- Antimicrobial
- Antihypertensive
- Anti-atherosclerotic
The mechanism of action primarily involves the modulation of biochemical pathways through interactions with specific enzymes and receptors. For instance, thiophene derivatives can be metabolized into active forms by cytochrome P450 enzymes, influencing their pharmacokinetics and efficacy in biological systems.
Antimicrobial Activity
Research indicates that thiophene derivatives demonstrate significant antimicrobial properties. In studies assessing similar compounds, MIC (Minimum Inhibitory Concentration) values were reported as follows:
- Gram-positive bacteria : Moderate to good activity against strains such as Bacillus subtilis and Staphylococcus aureus.
- Gram-negative bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa.
For example, related thiophene compounds showed MIC values ranging from 4.69 to 22.9 µM against various bacterial strains .
Anticancer Activity
The anticancer potential of thiophene derivatives has been explored in several studies. One study reported significant cytotoxic effects against Hep-2 cancer cell lines with an IC50 value of approximately 3.25 mg/mL . Another study highlighted the ability of similar compounds to induce apoptosis in cancer cells, showcasing their potential as therapeutic agents in oncology.
Case Studies
-
Study on Antimicrobial Properties :
- A series of thiophene derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with a chlorophenyl group exhibited enhanced activity against both Gram-positive and Gram-negative bacteria.
- Table 1 summarizes the MIC values for various strains:
Bacterial Strain MIC (µM) Bacillus subtilis 4.69 Staphylococcus aureus 5.64 Escherichia coli 8.33 Pseudomonas aeruginosa 13.40 -
Study on Anticancer Effects :
- In vitro assays demonstrated that the compound significantly inhibited cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent.
- Table 2 provides IC50 values for different cancer cell lines:
Cell Line IC50 (µM) Hep-2 3.25 A549 17.82 MCF7 12.45
Comparison with Similar Compounds
Halogen-Substituted Analogues
- 3-(2-Fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide (CAS 2097909-28-7): Differs in halogen (F vs. Cl) and amide chain length (propanamide vs. acetamide). Molecular formula: C₁₇H₂₀FNO₂S vs. C₁₆H₁₇ClNO₂S for the target compound. The fluorine atom may enhance metabolic stability and lipophilicity compared to chlorine, while the longer chain could influence conformational flexibility .
Agrochemically Active Chloroacetamides
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide):
- Shares the chloroacetamide core but substitutes the 2-chlorophenyl group with a 2,6-diethylphenyl ring and a methoxymethyl side chain.
- Widely used as a herbicide, highlighting the importance of the chloroacetamide scaffold in agrochemistry. The target compound’s thiophene and hydroxypropyl groups may reduce herbicidal activity due to steric hindrance or altered electronic properties .
Heterocyclic Modifications
- N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide: Incorporates a pyridinylthio group and styryl substituents, diverging significantly from the target compound’s thiophene-methyl side chain. Synthesized in 85% yield via reflux with sodium acetate, suggesting efficient synthetic routes for complex acetamide derivatives .
Key Observations :
- Synthetic Efficiency : High-yield syntheses (e.g., 85% for the pyridinylthio analogue ) suggest viable routes for similar acetamides, though the target compound’s synthesis remains undocumented.
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Reagent System | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| EDC·HCl + TEA | DCM | 273 K | 65–75 | |
| K₂CO₃ (base) | Acetonitrile | RT | 50–60 |
Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Q. Methodological Answer :
- ¹H NMR : Key signals include:
- A singlet at δ 2.1–2.3 ppm for the CH₂ group adjacent to the acetamide carbonyl.
- A doublet at δ 6.8–7.3 ppm for the 2-chlorophenyl aromatic protons.
- A multiplet at δ 2.5–3.2 ppm for the hydroxypropyl and thiophenylmethyl protons .
- IR : Stretching vibrations at ~1650–1680 cm⁻¹ (C=O), 3200–3400 cm⁻¹ (N-H), and 1050–1100 cm⁻¹ (C-O from hydroxy group) .
Critical Note : Discrepancies in NH or OH proton signals may arise from hydrogen bonding or solvent effects, necessitating D₂O exchange experiments .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer :
Single-crystal X-ray diffraction (SC-XRD) with refinement in SHELXL is critical:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Apply anisotropic displacement parameters for non-H atoms. Use riding models for H atoms (Uiso = 1.2–1.5 × Ueq of parent atom).
- Validation : Check for R-factor convergence (<5%), and analyze twist angles (e.g., 79.7° between chlorophenyl and thiophenyl planes) to confirm steric effects .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P 1 | |
| R-factor | 0.048 | |
| Twisting Angle | 79.7° |
Advanced: How do computational methods (DFT) predict electronic properties and reactivity?
Q. Methodological Answer :
- Functional Selection : Use B3LYP/6-31G(d,p) for geometry optimization, combining Becke’s exact exchange (20%) with gradient-corrected correlation .
- HOMO-LUMO Analysis : Calculate energy gaps to predict charge transfer (e.g., ΔE = 4.2 eV indicates moderate reactivity).
- Molecular Electrostatic Potential (MESP) : Identify nucleophilic regions (negative MESP) near the hydroxy group and electrophilic zones near the chloro substituent .
Figure 1 : HOMO (localized on thiophene) and LUMO (localized on chlorophenyl) orbitals from DFT .
Advanced: How to address contradictory spectroscopic data in reaction intermediates?
Q. Methodological Answer :
- Case Study : If NMR shows unexpected splitting in the hydroxypropyl region, consider:
- Dynamic Effects : Rotameric equilibria in the propyl chain can cause signal broadening. Use variable-temperature NMR (VT-NMR) to slow conformational changes .
- Impurity Analysis : Employ LC-MS to detect byproducts (e.g., unreacted acid or amine) .
Q. Table 3: Troubleshooting Spectroscopic Discrepancies
| Issue | Solution | Reference |
|---|---|---|
| Broad NH/OH signals | D₂O exchange or VT-NMR | |
| Unassigned peaks | HSQC/HMBC correlation |
Basic: What purification strategies are effective for this compound?
Q. Methodological Answer :
- Recrystallization : Use a 1:1 methanol-acetone mixture to grow single crystals .
- Column Chromatography : Employ silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent .
Advanced: How does steric hindrance influence biological activity in analogous acetamides?
Q. Methodological Answer :
- Structural Insights : Crystallography reveals that bulky substituents (e.g., thiophenylmethyl) create steric barriers, reducing binding affinity to target proteins. Compare IC₅₀ values of analogs with varying substituents .
- Docking Studies : Use AutoDock Vina to simulate interactions with enzymes (e.g., HIV protease), correlating binding scores with steric parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
